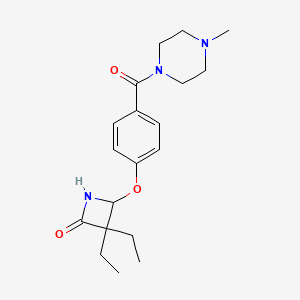![molecular formula C26H34N2O3 B8775369 [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone CAS No. 372513-99-0](/img/structure/B8775369.png)
[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone is a synthetic organic compound that features a complex structure with multiple functional groups It contains a pyrrolidine ring, a morpholine ring, and two phenyl groups connected through various linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone can be approached through a multi-step synthetic route:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a diketone under reductive amination conditions.
Attachment of the Propoxy Group: The propoxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a phenol derivative.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable carbonyl compound.
Coupling of Phenyl Groups: The phenyl groups can be coupled using a Suzuki or Heck coupling reaction, depending on the available starting materials.
Final Assembly: The final compound can be assembled through a series of condensation and substitution reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the morpholine ring or the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl groups may undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the morpholine and pyrrolidine rings.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with various biological targets.
Medicine
Therapeutics: Due to its complex structure, the compound may be investigated for its potential as a therapeutic agent in treating diseases.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses.
類似化合物との比較
Similar Compounds
[4-[4-[3-(Pyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone: A similar compound lacking the dimethyl groups on the pyrrolidine ring.
[4-[4-[3-(Morpholin-4-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone: A compound with a morpholine ring instead of the pyrrolidine ring.
Uniqueness
The presence of the dimethyl groups on the pyrrolidine ring and the specific arrangement of functional groups make [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone unique. These structural features may confer distinct chemical and biological properties, differentiating it from similar compounds.
特性
CAS番号 |
372513-99-0 |
|---|---|
分子式 |
C26H34N2O3 |
分子量 |
422.6 g/mol |
IUPAC名 |
[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C26H34N2O3/c1-20-4-5-21(2)28(20)14-3-17-31-25-12-10-23(11-13-25)22-6-8-24(9-7-22)26(29)27-15-18-30-19-16-27/h6-13,20-21H,3-5,14-19H2,1-2H3/t20-,21-/m1/s1 |
InChIキー |
CFUHKRLMDNFZED-NHCUHLMSSA-N |
異性体SMILES |
C[C@@H]1CC[C@H](N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C |
正規SMILES |
CC1CCC(N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8775307.png)






![3-bromo-1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8775355.png)
![5-Nitro-2H-benzo[d]imidazol-2-one](/img/structure/B8775366.png)



